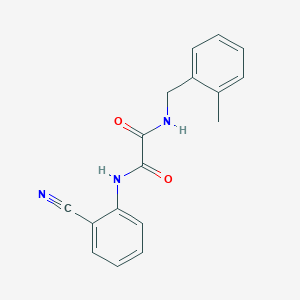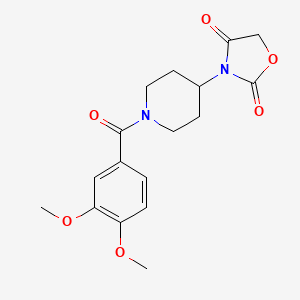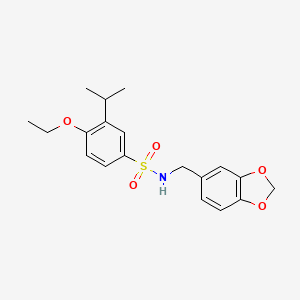![molecular formula C6H6F4N2O2S B2640576 [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride CAS No. 2169355-79-5](/img/structure/B2640576.png)
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonyl fluoride group of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride and the serine residue of the protease active site.
Biochemical and Physiological Effects
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to inhibit the activity of other enzymes such as phospholipase A2 and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in lab experiments is its high potency as a protease inhibitor. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Orientations Futures
There are several future directions for research involving [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride. One area of interest is the development of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride derivatives with improved selectivity for specific proteases. Another area of interest is the use of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in the development of new therapeutics for diseases such as cancer and inflammation. Additionally, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Conclusion
In conclusion, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is a chemical compound with unique properties and potential applications in scientific research. Its high potency as a protease inhibitor has made it a valuable tool for studying the structure and function of proteases, as well as their role in various biological processes. While there are limitations to its use, such as its irreversibility, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride remains a promising area of research with many potential future directions.
Méthodes De Synthèse
The synthesis of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point and purity.
Applications De Recherche Scientifique
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been extensively used in scientific research as a protease inhibitor. It is a potent inhibitor of serine proteases, including trypsin, chymotrypsin, and elastase. [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been used to study the structure and function of proteases, as well as their role in various biological processes such as blood coagulation, inflammation, and cancer.
Propriétés
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c7-6(8,9)4-12-2-1-5(11-12)3-15(10,13)14/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGWYVZWVGZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CS(=O)(=O)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)


![Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2640503.png)

![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2640512.png)
![N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2640513.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2640516.png)